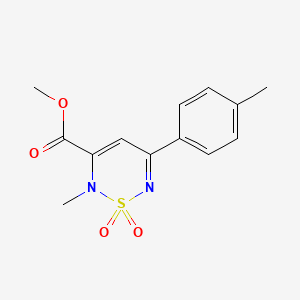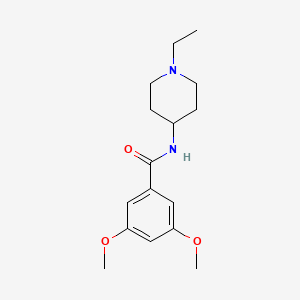![molecular formula C19H13Cl3F3NO4 B4619419 2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4619419.png)
2-(2,4-dichlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
Descripción general
Descripción
This compound belongs to a class of organic compounds that exhibit a range of chemical reactions and properties due to their complex molecular structure. The research primarily focuses on understanding its synthesis, structural characteristics, and various physical and chemical properties.
Synthesis Analysis
The synthesis of related butanoic acid derivatives has been explored through various experimental and theoretical studies. For instance, molecular docking, vibrational, structural, electronic, and optical studies have provided insight into the synthesis and characteristics of similar compounds, highlighting the importance of butanoic acid derivatives in biological activities and materials science (Vanasundari et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like FT-IR, Raman spectroscopy, and single-crystal X-ray diffraction. These studies reveal the molecular geometry, stability arising from hyper-conjugative interactions, and the electronic properties determined from frontier molecular orbital energies (Raju et al., 2015).
Chemical Reactions and Properties
Research on analogous compounds has demonstrated various chemical reactions, such as Knoevenagel condensation, and explored their antimicrobial and antioxidant activities. The reactions and properties are significantly influenced by the molecular structure and substituent effects, which also impact the biological activities of these compounds (Kumar et al., 2016).
Physical Properties Analysis
The physical properties, including crystal structure and thermal stability, have been extensively studied. For example, the crystalline structure, thermal behavior, and absorption properties of similar compounds have been investigated, providing insights into their stability, reactivity, and potential applications in various fields (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, have been analyzed through natural bond orbital (NBO) analysis, molecular electrostatic potential (MEP) maps, and frontier molecular orbital studies. These analyses help in understanding the charge distribution, potential reaction sites, and overall chemical behavior of the molecule (Mary et al., 2017).
Aplicaciones Científicas De Investigación
Molecular Docking and Biological Activity
A study explored the molecular docking, vibrational, structural, electronic, and optical studies of compounds similar to the queried chemical, highlighting their potential in bonding and inhibiting biological targets like Placenta growth factor (PIGF-1), suggesting good biological activities which could be pivotal in pharmacological research (Vanasundari et al., 2018).
Vibrational Spectroscopy and Nonlinear Optical Materials
Research has been conducted on the vibrational spectroscopy and supramolecular studies of chloramphenicol derivatives, providing valuable information on the molecular structure through X-ray diffraction and vibrational spectroscopy. Such studies are critical for understanding the material's properties and potential applications in nonlinear optical materials and electronic devices (Fernandes et al., 2017).
Structural and Optical Properties
The structural and optical properties of certain derivatives have been analyzed, indicating the utility of these compounds in thin-film form for various technological applications. This includes the investigation of absorption parameters, which are essential for photovoltaic devices and organic electronics (Zeyada et al., 2016).
Antimicrobial and Antioxidant Activities
Synthesis and characterization studies have been performed on related compounds, revealing their antimicrobial and antioxidant activities. This suggests their potential in developing new therapeutic agents or preservatives, underscoring the importance of chemical synthesis in drug discovery and food safety (Kumar et al., 2016).
Photovoltaic Applications
Investigations into the photovoltaic properties of derivatives similar to the queried compound have highlighted their applications in organic–inorganic photodiode fabrication. This research points towards the use of such compounds in enhancing the efficiency and performance of solar energy devices (Zeyada et al., 2016).
Propiedades
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3F3NO4/c20-11-2-3-12(14(22)8-11)16(27)9-30-18(29)6-5-17(28)26-15-7-10(19(23,24)25)1-4-13(15)21/h1-4,7-8H,5-6,9H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBOBRYLONDOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4619339.png)


![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)
![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)

![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4619389.png)
![4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4619391.png)
![4-(difluoromethyl)-1-isopropyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4619394.png)

![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4619412.png)
![4-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4619427.png)